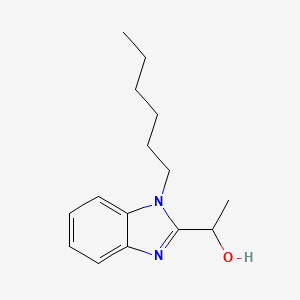

1-(1-hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Beschreibung

1-(1-Hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a benzimidazole-derived compound featuring a hexyl chain at the N1 position and a hydroxylated ethyl group at the C2 position of the benzimidazole core. This structure combines lipophilic (hexyl chain) and hydrophilic (ethanol group) moieties, which may influence solubility, reactivity, and biological interactions.

Eigenschaften

IUPAC Name |

1-(1-hexylbenzimidazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-3-4-5-8-11-17-14-10-7-6-9-13(14)16-15(17)12(2)18/h6-7,9-10,12,18H,3-5,8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNUMEZKUSAWDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=CC=CC=C2N=C1C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:

Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Hexyl Group: The hexyl group can be introduced by alkylation of the nitrogen atom in the imidazole ring using hexyl halides in the presence of a base such as potassium carbonate.

Attachment of the Ethan-1-ol Group: The ethan-1-ol group can be introduced by the reaction of the benzodiazole derivative with ethylene oxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in batch or continuous reactors with appropriate temperature and pressure control to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The benzodiazole ring can be reduced to form the corresponding dihydrobenzodiazole.

Substitution: The hexyl group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrobenzodiazoles.

Substitution: Formation of substituted benzodiazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1-hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials and as a chemical intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-(1-hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations:

- N1 Substituent : The hexyl chain distinguishes it from shorter alkyl (e.g., methyl, allyl) or aromatic (e.g., phenethyl) substituents in related compounds.

- Heterocycle Core : Benzimidazole (N,N), benzoxazole (N,O), and benzothiazole (N,S) derivatives exhibit distinct electronic and hydrogen-bonding properties.

Table 1: Structural and Physical Properties of Analogues

*LogP: Octanol-water partition coefficient (estimated via substituent contributions). †Calculated based on formula C₁₅H₂₂N₂O. ‡Molecular weight derived from formula in .

Physicochemical and Crystallographic Insights

- Lipophilicity : The hexyl chain in the target compound likely enhances membrane permeability compared to methyl or allyl analogues, as seen in the higher LogP of Yan7874 .

- Solubility: Ethanol-substituted benzimidazoles (e.g., 1-(benzoxazol-2-yl)ethanol) exhibit moderate aqueous solubility due to hydrogen-bonding capacity .

- Crystallography : The allyl derivative forms layered structures via hydrogen bonds, while bulkier N1 substituents (e.g., hexyl) may disrupt packing, altering melting points and crystal stability .

Biologische Aktivität

1-(1-hexyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a compound belonging to the benzodiazole family, known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzodiazole moiety, which is often associated with various pharmacological activities.

Antimicrobial Activity

Research indicates that benzodiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-negative bacteria.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated a notable ability to scavenge free radicals, indicating its potential in preventing oxidative stress-related diseases.

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 80 |

The results show a concentration-dependent increase in antioxidant activity.

Cytotoxicity Studies

In vitro cytotoxicity studies were conducted on various cancer cell lines to assess the potential anticancer activity of the compound. The following table summarizes the IC50 values obtained from these studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings indicate that the compound exhibits selective cytotoxicity against cancer cells, suggesting its potential as an anticancer agent.

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of DNA synthesis : The compound may interfere with nucleic acid synthesis in microbial and cancer cells.

- Free radical scavenging : Its antioxidant properties help mitigate oxidative damage in cells.

Case Studies

A recent case study highlighted the use of this compound in a preclinical model of cancer. Mice treated with varying doses of this compound showed significant tumor reduction compared to control groups. Histopathological analysis revealed reduced cell proliferation and increased apoptosis in tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.